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Compound of Interest

Compound Name: (2-amino-5-nitrophenyl)methanol

Cat. No.: B1274163

(2-amino-5-nitrophenyl)methanol, also known as 2-amino-5-nitrobenzyl alcohol, is a
substituted aromatic compound featuring a benzene ring functionalized with an amino (-NHz), a
nitro (-NOz2), and a hydroxymethyl (-CH20H) group. This specific arrangement of electron-
donating (amino) and electron-withdrawing (nitro) groups, combined with the reactive benzylic
alcohol, makes it a versatile chemical building block. Its structure is a valuable scaffold in
organic synthesis, particularly for constructing more complex heterocyclic systems and as a
precursor for various functional materials and biologically active molecules. This guide provides
a detailed exploration of (2-amino-5-nitrophenyl)methanol, its constitutional isomers, and key
structural analogues, focusing on their synthesis, characterization, and applications for
researchers in chemistry and drug development.

Part 1: The Isomeric Landscape of
(Aminonitrophenyl)methanol

Isomers are compounds that share the same molecular formula but have different
arrangements of atoms.[1] In the case of (aminonitrophenyl)methanol (C7HsN203),
constitutional isomers arise from the different possible positions of the three substituent groups
on the benzene ring. Understanding the properties of each isomer is critical, as even a minor
positional change can dramatically alter the molecule's chemical reactivity, physical properties,
and biological activity.

The primary isomers of (aminonitrophenyl)methanol are systematically cataloged below. Their
distinct properties underscore the importance of precise regiochemical control during synthesis.
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Caption: Logical relationships between the core compound, its isomers, and analogues.

Comparative Data of (Aminonitrophenyl)methanol
Isomers

The following table summarizes the key physical and chemical properties of (2-amino-5-
nitrophenyl)methanol and its primary constitutional isomers, providing a basis for their
identification and differentiation.
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Molecular ) )

Compound Molecular Weight ( CAS Physical Melting
el

Name Formula . Number Appearance Point (°C)
g/mol )

(2-amino-5-

nitrophenyll)m  C7HsN20s3 168.15 77242-30-9 - 141-142[2]

ethanol

(4-amino-3-

nitrophenyl)m  CsHsN20s3 168.15 63189-97-9 - -

ethanol

(4-amino-2-

nitrophenyll)m  C7HsN203 168.15 22996-17-4 - -

ethanol

(5-amino-2-

: Dark Yellow

nitrophenyl)m  C7HsN20s3 168.15 77376-03-5 ) -

Solid[3]

ethanol

(2-amino-3-

nitrophenyl)m  C7HsN20s3 168.15 139743-08-1 - -

ethanol

(2-amino-6-

nitrophenyll)m  C7HsN20s3 168.15 98451-51-5 Solid[4] -

ethanol

Note: Data for some isomers is sparse in publicly available literature, highlighting potential
areas for further characterization research.

Part 2: Key Structural Analogues and Their
Significance

Structural analogues are compounds with modifications to the core structure, such as altered
functional groups or additional substituents. These modifications are often designed to fine-
tune the molecule's properties for specific applications, such as enhancing biological activity or
improving its utility as a synthetic intermediate.
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e Phenol Analogues (e.g., 2-amino-5-nitrophenol): Replacing the hydroxymethyl group with a
hydroxyl group yields aminonitrophenols. These compounds are crucial intermediates,
particularly in the synthesis of dyes and pharmaceuticals.[5] For instance, 2-amino-5-
nitrophenol can be synthesized from o-aminophenol and is used as a starting material for
benzoxazinone-based anticonvulsant agents.[6]

e Benzophenone Analogues (e.g., 2-amino-5-nitrobenzophenone): Oxidation of the
hydroxymethyl group to a benzoyl group leads to benzophenone derivatives.[7][8] 2-Amino-
5-nitrobenzophenone is a known hydrolysis product of the drug Nitrazepam and serves as
an important intermediate in medicinal chemistry.[7]

o Substituted Benzyl Alcohol Analogues: The addition of other substituents to the aromatic ring
can impart unique properties. A prominent example is 4,5-dimethoxy-2-nitrobenzyl alcohol,
where two methoxy groups are added. This analogue is widely used as a photolabile
protecting group in organic synthesis.[9] The nitrobenzyl ether linkage can be cleaved with
UV light, allowing for the controlled release of a protected alcohol, a technique valuable in
the synthesis of complex molecules and in materials science.[9] Similarly, 5-hydroxy-2-
nitrobenzyl alcohol serves as a difunctional photo-responsive initiator for creating specialized
block copolymers.[10][11][12]

Part 3: Synthesis and Characterization Protocols

The synthesis of these compounds typically involves the reduction of a more oxidized precursor
or the functionalization of a substituted aniline or nitrobenzene. The protocols provided below
are based on established, reliable methods from the chemical literature.

Protocol 1: Synthesis of (2-amino-5-
nitrophenyl)methanol via Aldehyde Reduction

This protocol details the synthesis of the parent compound from its corresponding aldehyde, a
common and efficient laboratory-scale method.[2] The causality behind each step is explained
to provide a deeper understanding of the process.

Core Rationale: The synthesis relies on the chemoselective reduction of an aldehyde functional
group to a primary alcohol using a mild reducing agent, sodium borohydride (NaBHa4). This
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reagent is chosen for its high selectivity for carbonyls, leaving the aromatic nitro group intact
under these reaction conditions.

Starting Material:
2-amino-5-nitrobenzaldehyde
in Ethanol

Reagent Addition
\ 4

Add Sodium Borohydride (NaBHa)
in portions

Reaction
\4

Stir at ambient temperature
(1 hour)

Work-up Step 1
\

Acidify with 2N HCI
(Quenches excess NaBHa4)

Work-up Step 2
\

Basify with Na2COs (pH 8-9)
(Ensures product is free base)

Purification Step 1
\ 4

Extract with Diethyl Ether
(3%)

Isolation
\

Dry, Evaporate SolvenD

Purification Step 2
\

Gecrystallize from WateD
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Caption: Workflow for the synthesis of (2-amino-5-nitrophenyl)methanol.

Materials:

e 2-amino-5-nitrobenzaldehyde

o Ethanol

e Sodium borohydride (NaBHa)

e 2 N Hydrochloric acid (HCI)

e Sodium carbonate (Na=COs), solid

 Diethyl ether

o Standard laboratory glassware, magnetic stirrer, and extraction equipment

Step-by-Step Procedure:

e Preparation: Suspend 2-amino-5-nitrobenzaldehyde (e.g., 6.0 g) in ethanol (250 ml) in a
suitable flask and stir at ambient temperature.[2]

e Reduction: Add sodium borohydride (1.6 g) in small portions to the stirred suspension. The
portion-wise addition helps to control the reaction rate and temperature.

o Reaction: Continue stirring the reaction mixture for 1 hour at ambient temperature to ensure
the reduction is complete.[2]

e Quenching: Carefully make the reaction mixture acidic with 2 N hydrochloric acid. This step
is crucial to neutralize and safely destroy any unreacted sodium borohydride, which would
otherwise react vigorously with water in later steps.

o Neutralization: Basify the mixture to a pH of 8-9 by adding solid sodium carbonate. This
deprotonates the ammonium salt of the product (formed in the acidic step), returning it to the
neutral amine form, which is soluble in organic solvents.
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o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200
ml). The product will preferentially move into the organic ether layer.[2]

« |solation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSOa),
and evaporate the solvent under reduced pressure.

 Purification: Recrystallize the resulting solid residue from water (approx. 200 ml) to yield the
pure 2-amino-5-nitrobenzyl alcohol.[2]

Protocol 2: General Method for Aromatic Nitro Group
Reduction

The reduction of a nitro group to a primary amine is a fundamental transformation in the
synthesis of these compounds and their analogues. While various methods exist, metal-free
reduction offers advantages in terms of chemoselectivity and avoiding heavy metal
contamination.

Core Rationale: This method uses trichlorosilane (HSICls), an inexpensive and metal-free
reducing agent, which demonstrates high chemoselectivity for the nitro group, leaving other
reducible functional groups (like esters or nitriles) untouched.[13] Continuous-flow systems
enhance safety and efficiency for this potentially exothermic reaction.

Materials:

e Aromatic nitro compound

Trichlorosilane (HSICl3)

Acetonitrile (solvent)

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (base)

Continuous-flow reactor system

Step-by-Step Procedure:
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e Solution Preparation: Prepare a solution of the aromatic nitro compound, the amine base
(e.g., DIPEA), and trichlorosilane in acetonitrile.

e Flow Reaction: Pump the solution through a heated continuous-flow reactor. The short
residence time at an elevated temperature accelerates the reduction.[13]

o Work-up: The output from the reactor is typically clean enough that a simple solvent
evaporation is sufficient to isolate the corresponding aniline product in high yield.[13] This
method avoids complex purification steps.

Characterization Data

Once synthesized, the identity and purity of the target compound must be confirmed. (2-amino-
5-nitrophenyl)methanol has been characterized using standard spectroscopic techniques.

Technique Description of Key Signals

(400 MHz, CDCIls) o: Signals corresponding to
aromatic protons, the CHz group of the alcohol
1H NMR (typically a singlet), and the NH2 protons (broad
singlet). Specific shifts include & 7.61 (dd), 7.67
(s), and 8.29 (d) for the aromatic protons.[14]

(100 MHz, CDCIs) &: Signals for the six distinct
13C NMR aromatic carbons and one aliphatic carbon from
the CH20H group.[14]

Characteristic absorption peaks are observed
for O-H stretching (alcohol), N-H stretching

IR Spectroscopy (amine), and strong asymmetric/symmetric
stretching of the NO2 group (typically around
1530 and 1345 cm™1).[14]

(HRMS, ESI) Provides the exact mass of the
molecule, confirming its elemental composition.
For C7HsN203, the [M+H]* ion would be

calculated and measured.[14]

Mass Spectrometry
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Part 4: Biological Activity and Applications in Drug
Development

The nitro group is a critical pharmacophore in many therapeutic agents. Its strong electron-
withdrawing nature affects the molecule's overall electronic properties and can be crucial for
receptor binding.[15] Furthermore, the biological activity of many nitroaromatic compounds is
dependent on the in-situ reduction of the nitro group.
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(e.g., Nitroreductases)
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Caption: Bioactivation pathway of nitroaromatic compounds.

Mechanism of Action: In anaerobic environments or within certain cells, nitroreductase
enzymes can reduce the nitro group. This process generates highly reactive intermediates,
such as nitroso and hydroxylamine species.[15] These intermediates can form covalent bonds
with biological macromolecules like DNA and proteins, leading to cellular damage and death.
This mechanism is the basis for the antimicrobial activity of drugs like metronidazole and the
cytotoxic effects of some anticancer agents.[15]

Applications:

o Antimicrobial Agents: The aminonitrophenyl scaffold is present in molecules with antibacterial
and antifungal properties.[16][17] For example, (5-amino-2-nitrophenyl)methanol is used in
the preparation of antimicrobial biscationic 2-(phenoxyphenyl)indoles.[3][18] The activity
often depends on the specific substitution pattern on the aromatic ring.[17]

e Antioxidants: Certain o-aminophenol derivatives have shown excellent antioxidant activity,
which is valuable for combating oxidative stress-related diseases.[16]

o Pharmaceutical Intermediates: Due to their versatile functional groups, these compounds are
primarily used as intermediates in the synthesis of more complex active pharmaceutical
ingredients (APIs).[14][19] For example, (2-amino-5-nitrophenyl)methanol is used to
prepare dual inhibitors of factor Xla and plasma kallikrein, which have potential as
anticoagulants.[14]

Conclusion and Future Outlook

(2-amino-5-nitrophenyl)methanol and its isomers represent a class of compounds with
significant, albeit often underexplored, potential. While their primary role has been as synthetic
intermediates, the inherent biological activity of the aminonitrophenyl scaffold warrants further
investigation. Future research should focus on:

o Systematic Synthesis and Characterization: Fully synthesizing and characterizing all
constitutional isomers to create a comprehensive property library.
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e Structure-Activity Relationship (SAR) Studies: Designing and testing novel analogues to
build a clear SAR model, which can guide the development of compounds with enhanced
potency and selectivity for specific biological targets.

o Development of Novel Synthetic Methodologies: Exploring more efficient, scalable, and
environmentally friendly synthetic routes, such as those employing continuous-flow
chemistry or novel catalytic systems.[13]

By leveraging the foundational knowledge presented in this guide, researchers and drug
development professionals can better utilize the chemical versatility of (2-amino-5-
nitrophenyl)methanol and its relatives to advance the fields of medicinal chemistry and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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